![molecular formula C12H8Cl2N2O4S B2800018 2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide CAS No. 380342-48-3](/img/structure/B2800018.png)
2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CBS, and it has been found to have a range of interesting properties that make it useful for a variety of purposes.
Scientific Research Applications
- Research : Experimental studies have assessed the antibacterial activity of this compound against various bacterial strains, including Enterococcus faecalis .
- Cell Lines : In vitro studies have explored the effects of this compound on cancer cell lines, including human colon (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cells .
Antibacterial Activity
Biofilm Inhibition
Cancer Research
Other Biological Applications
Mechanism of Action
Target of Action
Sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . This inhibition is considered a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This molecule is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. Therefore, the inhibition of DHFR can lead to a decrease in DNA and RNA synthesis, affecting cell growth and division, particularly in rapidly dividing cells such as cancer cells and microbes.
Result of Action
The inhibition of DHFR by 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide can lead to a decrease in the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis . This can result in the inhibition of cell growth and division, which can be particularly effective against rapidly dividing cells such as cancer cells and microbes.
properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)12-7-10(16(17)18)5-6-11(12)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRFAQPVVSKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.